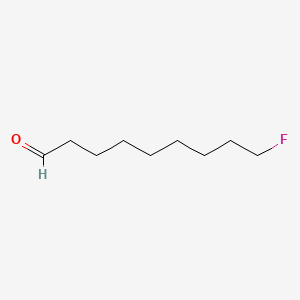
9-Fluorononanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluorononanal is an organic compound with the molecular formula C9H17FO. It is a fluorinated aldehyde, which means it contains a fluorine atom attached to a carbon chain that also includes an aldehyde group (-CHO). This compound is of interest in various fields of chemistry due to its unique properties imparted by the presence of the fluorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorononanal typically involves the fluorination of nonanal, a nine-carbon aldehyde. One common method is the direct fluorination of nonanal using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination or side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more sophisticated techniques such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods ensure higher yields and purity of the final product. The choice of method depends on factors like cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluorononanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: 9-Fluorononanoic acid.
Reduction: 9-Fluorononan-1-ol.
Substitution: Compounds where the fluorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
9-Fluorononanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studies involving enzyme-substrate interactions due to its unique fluorine atom.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mécanisme D'action
The mechanism by which 9-Fluorononanal exerts its effects depends on the specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, often enhancing binding affinity or altering metabolic stability. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanal: The non-fluorinated analog of 9-Fluorononanal.
9-Fluorononan-1-ol: The reduced form of this compound.
9-Fluorononanoic acid: The oxidized form of this compound.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties make it distinct from its non-fluorinated analogs and useful in various specialized applications.
Propriétés
Numéro CAS |
463-25-2 |
|---|---|
Formule moléculaire |
C9H17FO |
Poids moléculaire |
160.23 g/mol |
Nom IUPAC |
9-fluorononanal |
InChI |
InChI=1S/C9H17FO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-8H2 |
Clé InChI |
APZWSYPCTAVSCA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCF)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)
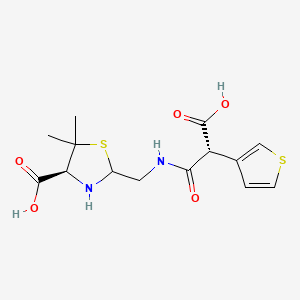
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
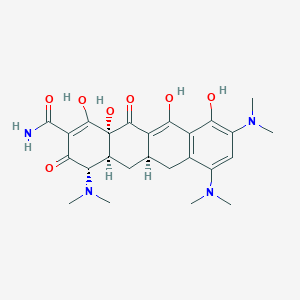
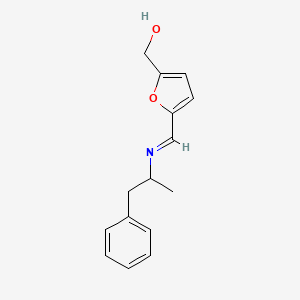
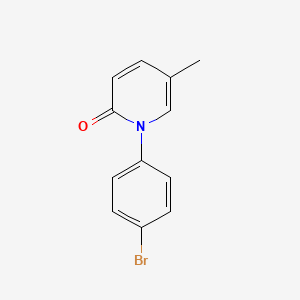


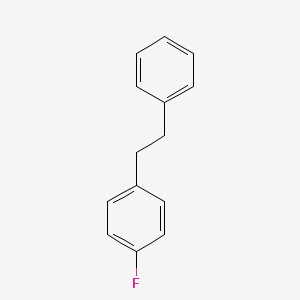



![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
